(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Overview
Description
“(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.28 g/mol . The compound is part of the benzodiazole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17)
. This indicates the presence of a benzodiazole ring attached to a phenyl group via a methanol linkage.
Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area is 48.9 Ų .
Scientific Research Applications
Synthesis and Characterization
Research in the field of medicinal chemistry has led to the synthesis of selective COX-2 inhibitors, aiming to mitigate the gastrointestinal adverse effects associated with traditional NSAIDs. A study by Tabatabai et al. (2012) discusses the design, synthesis, and structural elucidation of a selective COX-2 inhibitor, showcasing the compound's potential in reducing inflammation and pain with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).
Antimicrobial and Analgesic Activities
Novel derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial and analgesic activities. Jayanna et al. (2013) reported that these compounds exhibit pronounced antimicrobial and analgesic activities, along with an interesting binding profile in molecular docking studies, indicating their potential as therapeutic agents (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).
Molecular Aggregation Studies
The aggregation behavior of compounds in different solvents has significant implications for their applications in materials science. Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives to understand the effects of substituent group structure on molecule aggregation, revealing insights into their potential applications in designing materials with specific optical properties (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Synthesis of Benzofuran Analogues
Shankar et al. (2016) explored the synthesis of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, demonstrating their antimicrobial activity through in vitro screening and docking studies. This research highlights the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Ramesh, Angajala, Ragavender, & Bharath, 2016).
Future Directions
The future directions for research on “(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzodiazole derivatives , these compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCGJONXAJJUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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